Tert-butyl Aziridine-2-carboxylate
Overview
Description
Tert-butyl Aziridine-2-carboxylate: is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
Tert-butyl Aziridine-2-carboxylate, also known as BocAz, primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen, which activates the aziridine for AROP .
Mode of Action
The BOC group in BocAz plays a crucial role in its interaction with its targets. This group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The activation of the aziridine ring is influenced by whether it is attached to electron-donating or electron-withdrawing groups .
Biochemical Pathways
The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . This process leads to the formation of polysulfonyllaziridines . The post-polymerization deprotection of the sulfonyl groups from polysulfonyllaziridines remains challenging .
Pharmacokinetics
The solubility of poly(bocaz) in arop-compatible solvents limits the attainable molecular weight of poly(bocaz) . This could potentially impact the bioavailability of the compound.
Result of Action
The result of BocAz’s action is the synthesis of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .
Action Environment
The action of BocAz is influenced by the presence of basic conditions and nucleophilic reagents . The BOC group was chosen because of its tolerance towards these conditions . .
Biochemical Analysis
Biochemical Properties
Tert-butyl Aziridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of polymer synthesis. The compound is known to undergo anionic ring-opening polymerization (AROP) due to the presence of the electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This reaction allows the synthesis of low-molecular-weight poly(BocAz) chains, which can be further deprotected to produce linear polyethyleneimine . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily driven by its ability to form reactive intermediates that can participate in nucleophilic ring-opening reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. The compound’s ability to undergo ring-opening reactions makes it a valuable tool for modifying cell surface proteins and other biomolecules. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine, which is widely studied for applications such as non-viral gene transfection . The effects of this compound on cellular function are thus closely linked to its chemical reactivity and the resulting biochemical modifications.
Molecular Mechanism
The molecular mechanism of this compound involves its activation by the BOC group, which facilitates anionic ring-opening polymerization . This activation allows the compound to interact with nucleophiles, leading to the formation of poly(BocAz) chains. The deprotection of these chains using TFA results in the production of linear polyethyleneimine, which can further interact with various biomolecules. The binding interactions, enzyme inhibition or activation, and changes in gene expression induced by this compound are primarily driven by its ability to form reactive intermediates that participate in nucleophilic ring-opening reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions. Long-term studies have shown that the deprotection of poly(BocAz) using TFA produces stable linear polyethyleneimine, which retains its biochemical properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enhanced gene transfection efficiency and reduced cytotoxicity. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to polymer synthesis and modification. The compound interacts with enzymes and cofactors that facilitate its anionic ring-opening polymerization and subsequent deprotection to produce linear polyethyleneimine . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modify biomolecules through nucleophilic ring-opening reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to undergo ring-opening reactions allows it to interact with various cellular components, leading to its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by its chemical structure and interactions with targeting signals and post-translational modifications. The compound’s ability to form reactive intermediates through ring-opening reactions allows it to be directed to specific compartments or organelles within the cell . These localization patterns are essential for the compound’s biochemical activity and its ability to modify biomolecules in targeted cellular regions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Ethanolamine:
Industrial Production Methods:
- Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Ring Opening:
-
Polymerization:
Common Reagents and Conditions:
Nucleophilic Reagents: Benzylamine, potassium thiocyanate.
Polymerization Conditions: Anionic polymerization typically requires a base such as potassium tert-butoxide.
Major Products:
Substituted Aziridines: Formed through nucleophilic ring-opening.
Poly(this compound): Formed through polymerization.
Scientific Research Applications
Comparison with Similar Compounds
Aziridine-2-carboxylate Derivatives: These compounds share the aziridine ring structure but differ in their substituents, affecting their reactivity and applications.
N-tert-butylsulfinyl Ketimine Derivatives: Used in similar synthetic applications but with different stereochemical outcomes.
Uniqueness:
Properties
IUPAC Name |
tert-butyl aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJDBUSCAUGUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467158 | |
Record name | tert-Butyl aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82912-42-3 | |
Record name | tert-Butyl aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl aziridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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